4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15BrFN3O2 and its molecular weight is 404.239. The purity is usually 95%.
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Scientific Research Applications
Catalytic Synthesis Methods
Sodium hydrogen sulfate has been utilized as a nontoxic, inexpensive catalyst in the synthesis of N,4-diaryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides through a three-component reaction, demonstrating a versatile method for generating these compounds with moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018).
Crystal Structure Analysis
The crystal structures of related tetrahydropyrimidine derivatives have been determined, providing insights into their conformations and potential for further chemical modifications (Kurbanova et al., 2009).
Antimicrobial and Antifungal Activities
Several studies have synthesized tetrahydropyrimidine derivatives and evaluated their antimicrobial and antifungal activities, showing potential applications in combating microbial and fungal pathogens (Gein et al., 2013); (Zamaraeva et al., 2015).
Antidiabetic Screening
Novel dihydropyrimidine derivatives have been synthesized and screened for in vitro antidiabetic activity, showing promise in the development of new therapeutic agents for diabetes management (Lalpara et al., 2021).
Conformational Analysis
Molecular structure and conformational analysis of tetrahydropyrimidine derivatives have been conducted, offering valuable information for drug design and development processes (Memarian et al., 2013).
Properties
IUPAC Name |
4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOQFOCSXIZGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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